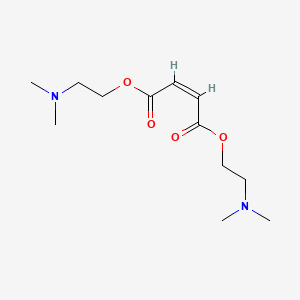

Bis(2-(dimethylamino)ethyl) maleate

Description

Bis(2-(dimethylamino)ethyl) maleate is a hypothetical or less-documented compound inferred from structural analogs in the provided evidence. It combines maleic acid (a dicarboxylic acid) with two 2-(dimethylamino)ethyl groups via ester linkages. The dimethylaminoethyl substituents introduce tertiary amine functionality, which may enhance solubility in polar solvents and reactivity in pharmaceutical or industrial applications. While direct data on this compound is absent in the evidence, its structural and functional similarities to other maleate esters and salts allow for extrapolated comparisons (see Sections 2–3) .

Properties

CAS No. |

86178-63-4 |

|---|---|

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5- |

InChI Key |

HAHZVQOXFHJPOX-WAYWQWQTSA-N |

Isomeric SMILES |

CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C |

Canonical SMILES |

CN(C)CCOC(=O)C=CC(=O)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce bis(2-(dimethylamino)ethyl) ether, which can then be esterified with maleic acid to form bis(2-(dimethylamino)ethyl) maleate.

Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether, followed by esterification with maleic acid.

One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst, followed by esterification with maleic acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Polymerization: It is used in the synthesis of polymers, particularly in the production of flexible polyurethane foams.

Biology:

Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.

Medicine:

Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry:

Mechanism of Action

The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .

Comparison with Similar Compounds

Diethyl Maleate (CAS 141-05-9)

- Structure : Maleic acid esterified with two ethyl groups.

- Molecular Formula : C₈H₁₂O₄.

- Applications : Used as a "miscellaneous intermediate" in chemical synthesis.

- Safety : Avoid contact with eyes, skin, and food/water sources .

- Key Difference: Lacks nitrogen-containing functional groups, making it less polar than Bis(2-(dimethylamino)ethyl) maleate.

Dibutyl Maleate (CAS 105-76-0)

- Structure : Maleic acid esterified with two butyl groups.

- Molecular Formula : C₁₂H₂₀O₄.

- Applications : Primarily used in coatings industries.

- Key Difference: Longer alkyl chains reduce solubility in aqueous systems compared to dimethylaminoethyl-substituted analogs.

Bis(2-ethylhexyl) Maleate (CAS 142-16-5)

- Structure : Maleic acid esterified with two 2-ethylhexyl groups.

- Molecular Formula : C₂₀H₃₆O₄.

- Applications: Potential plasticizer due to high molecular weight (340.5 g/mol).

- Characterization : Infrared (IR) spectra available for structural validation .

- Key Difference: Branched alkyl chains confer steric hindrance, unlike the linear dimethylaminoethyl groups in the target compound.

Comparison with Maleate Salts in Pharmaceuticals

Chlorpheniramine Maleate

- Structure : A histamine H1 antagonist paired with maleate as a counterion.

- Molecular Formula : C₁₆H₁₉ClN₂·C₄H₄O₄.

- Applications : Treats allergic reactions; maleate improves solubility and bioavailability.

- Key Feature : The maleate ion forms a 1:1 salt with the active pharmaceutical ingredient (API), enhancing stability .

Pyridine Derivatives with Maleate

- Example: Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-, maleate (1:1).

- Structure: Combines a pyridine ring, dimethylaminoethyl group, and maleate counterion.

- Applications : Likely used in antihistamines or CNS-targeted drugs.

- Key Feature: The dimethylaminoethyl group enables interactions with biological receptors, while maleate ensures charge neutrality .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | N/A | C₁₀H₂₀N₂O₄ | 244.28 | Two tertiary amines, ester |

| Diethyl Maleate | 141-05-9 | C₈H₁₂O₄ | 172.18 | Ethyl esters |

| Dibutyl Maleate | 105-76-0 | C₁₂H₂₀O₄ | 228.28 | Butyl esters |

| Bis(2-ethylhexyl) Maleate | 142-16-5 | C₂₀H₃₆O₄ | 340.50 | Branched alkyl esters |

| Chlorpheniramine Maleate | 603-50-9 | C₂₀H₂₃ClN₂O₄ | 390.86 | API-maleate salt |

*Hypothetical structure inferred from analogs.

Research Findings and Trends

- Maleate Esters vs. Salts : Esters (e.g., Diethyl, Dibutyl) are typically used in industrial applications, while salts (e.g., Chlorpheniramine maleate) dominate pharmaceuticals due to enhanced solubility .

- Safety Considerations : All maleate derivatives require precautions against dermal exposure, but nitrogen-containing variants may pose additional reactivity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.